6-Chlorobenzo[h]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClN |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H |
InChI Key |
WQBLWZFTPZJGRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorobenzo H Quinoline and Its Functionalized Congeners
Classical and Contemporary Approaches to Benzo[h]quinoline (B1196314) Ring System Construction
The formation of the fused tetracyclic benzo[h]quinoline system is achievable through several key synthetic paradigms, ranging from century-old name reactions to highly efficient, modern multicomponent strategies.
The Friedländer synthesis, first reported in 1882, remains a cornerstone for the synthesis of quinolines and their fused analogues like benzo[h]quinolines. nih.gov The classical approach involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). nih.govorganic-chemistry.org This reaction proceeds through an initial condensation to form an intermediate, which then undergoes a cyclocondensation to yield the quinoline (B57606) ring system. organic-chemistry.org
For the synthesis of benzo[h]quinolines, a common starting material is 1-amino-2-naphthalenecarbaldehyde. acs.org This can be reacted with various ketones possessing an α-methylene group to construct the desired heterocyclic framework. acs.org The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted benzo[h]quinolines by varying the ketone component. acs.orgthieme-connect.com Numerous catalysts have been developed to improve the efficiency and conditions of the reaction, including Lewis acids, p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.org
Table 1: Examples of Catalysts Used in Friedländer Quinoline Synthesis
| Catalyst | Key Features |
|---|---|
| p-Toluene sulphonic acid | Enables rapid and efficient synthesis under solvent-free conditions. organic-chemistry.org |
| Molecular Iodine (I₂) | Acts as a highly efficient catalyst for the annulation process. organic-chemistry.org |
| Neodymium(III) Nitrate Hexahydrate | Catalyzes the reaction efficiently for the synthesis of functionalized quinolines. organic-chemistry.org |
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more reactants. rsc.org Several MCRs have been successfully applied to the synthesis of benzo[h]quinoline derivatives. rsc.orgresearchgate.netnih.gov These reactions are prized for their ability to rapidly build molecular complexity, often with simple workup procedures and high yields. researchgate.netrsc.org
One notable example is a one-pot, three-component reaction for synthesizing benzo[h]pyrano[2,3-b]quinoline derivatives. This process involves the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936), a Wittig reagent, and an active methylene (B1212753) compound, proceeding through a Michael addition followed by an intramolecular cyclization to afford products in excellent yields (65–98%) without the need for a metal catalyst. researchgate.net Another MCR strategy employs the reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles under liquid-assisted grinding conditions to produce styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org Microwave irradiation has also been utilized to accelerate multicomponent domino reactions for the regioselective synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines from readily available substrates. nih.gov
Friedländer Condensation and Analogous Cyclization Strategies
Targeted Synthesis of 6-Chlorobenzo[h]quinoline Precursors and Intermediates
The specific synthesis of this compound requires precise strategies for introducing the chlorine atom at the C-6 position and for preparing versatile intermediates that allow for further molecular elaboration.
Introducing a halogen at a specific position on the benzo[h]quinoline scaffold can be achieved through two primary approaches: direct halogenation of the pre-formed ring system or by employing a starting material that already contains the halogen in the desired position.
Direct halogenation of benzo[h]quinoline with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in concentrated sulfuric acid has been reported. researchgate.net However, this method often leads to regioselectivity issues, with functionalization occurring selectively at the 5-position due to the electronic nature of the heterocyclic system. researchgate.net
A more regioselective strategy involves starting with a halogenated precursor. For instance, a Friedländer synthesis can be performed using a chlorinated o-aminoaryl ketone or aldehyde. An example is the reaction of 2-amino-5-chlorobenzophenone (B30270) with active methylene compounds, catalyzed by PEG-SO3H in an aqueous medium, to produce chloro-substituted quinolines. nih.gov Similarly, the synthesis of 6,9-dichloro-11H-indeno[1,2-c]quinoline-11-one is achieved via a Pfitzinger reaction starting with isatin (B1672199) and 4-chlorophenyl-acetic acid, followed by treatment with POCl₃. nih.gov This precursor-based approach ensures the chlorine atom is precisely placed at the intended position in the final molecule.
Functionalized carbaldehydes, particularly 2-chlorobenzo[h]quinoline-3-carbaldehyde, serve as crucial intermediates (synthons) for the synthesis of a wide range of benzo[h]quinoline derivatives. researchgate.netrsc.org The synthesis of this key synthon is typically achieved via a Vilsmeier-Haack reaction. researchgate.netorientjchem.org
The process begins with the acetylation of α-naphthylamine to form N-(naphthalen-1-yl)acetamide. researchgate.netorientjchem.org This acetamide (B32628) is then treated with a formylating agent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction results in both cyclization to form the quinoline ring and formylation to introduce the aldehyde group, yielding 2-chlorobenzo[h]quinoline-3-carbaldehyde. researchgate.netorientjchem.org This carbaldehyde is a versatile building block, as the chlorine at the C-2 position and the aldehyde at the C-3 position can undergo various subsequent chemical transformations to build more complex structures. researchgate.netrsc.org
Table 2: Synthesis of 2-Chlorobenzo[h]quinoline-3-carbaldehyde
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | α-Naphthylamine | Acetic anhydride | N-(naphthalen-1-yl)acetamide |
Strategies for the Introduction of the Halogen Moiety at the C-6 Position
Advanced Synthetic Protocols for Benzo[h]quinoline Derivatives
Recent advancements in synthetic organic chemistry have led to the development of highly efficient and elegant protocols for constructing benzo[h]quinoline derivatives, often in a one-pot fashion or under environmentally benign conditions.
One such advanced method is a base-catalyzed double annulation cascade reaction. nih.gov This atom- and step-economical approach involves the reaction of benzonitriles with diynones, catalyzed by lithium hexamethyldisilazane, to form two new C-C bonds and one C-N bond in a single operation. This process allows for the synthesis of a variety of functionalized benzo[h]quinolines in high yields. nih.gov
Another innovative strategy is the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. rsc.org This metal-free and oxidant-free method uses UV light to trigger a reaction cascade involving 6π-electrocyclization, a rsc.orgCurrent time information in Bangalore, IN.-H shift, and tautomerization to afford 6-phenylbenzo[h]quinolines in good yields. rsc.org This protocol is noted for its high atom efficiency and mild reaction conditions, representing a green chemistry approach to the synthesis of these complex heterocycles. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Friedländer Condensation |
| Benzo[h]quinoline |
| 1-amino-2-naphthalenecarbaldehyde |
| p-toluenesulfonic acid |
| molecular iodine |
| neodymium(III) nitrate hexahydrate |
| silver phosphotungstate |
| 2-chlorobenzo[h]quinoline-3-carbaldehyde |
| Wittig reagent |
| Benzo[h]pyrano[2,3-b]quinoline |
| 2-hydroxy-1,4-naphthoquinone |
| 5-aminopyrazoles |
| Benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones |
| Benzo[h]pyrazolo[3,4-b]quinolines |
| N-chlorosuccinimide |
| N-bromosuccinimide |
| sulfuric acid |
| 2-amino-5-chlorobenzophenone |
| PEG-SO3H |
| 6,9-dichloro-11H-indeno[1,2-c]quinoline-11-one |
| Isatin |
| 4-chlorophenyl-acetic acid |
| phosphorus oxychloride (POCl₃) |
| α-naphthylamine |
| N-(naphthalen-1-yl)acetamide |
| dimethylformamide (DMF) |
| lithium hexamethyldisilazane |
| (E)-2-phenyl-3-styrylpyridines |
Photoinduced Dehydrogenative Annulation Reactions
A concise and environmentally friendly approach for the synthesis of benzo[h]quinoline scaffolds involves photoinduced dehydrogenative annulation. ajgreenchem.com This method has been successfully employed for the synthesis of 6-phenylbenzo[h]quinolines from (E)-2-phenyl-3-styrylpyridines. rsc.orgresearchgate.net The reaction proceeds through a 6π-electrocyclization, followed by a nih.govmdpi.com-hydride shift, tautomerization, and subsequent elimination of a hydrogen molecule to yield the final aromatized product. ajgreenchem.comrsc.org
The key features of this methodology are its high atom economy and the avoidance of transition metal catalysts and chemical oxidants. rsc.org The reaction is typically carried out by irradiating the styrylpyridine precursor with UV light in a suitable solvent like ethanol (B145695), often in the presence of an acid such as trifluoroacetic acid (TFA). ajgreenchem.comrsc.org
While this method has been demonstrated for the synthesis of 6-phenylbenzo[h]quinolines, it is conceptually adaptable for the synthesis of this compound. This would require the synthesis of a suitable precursor, namely an (E)-2-aryl-3-(chlorostyryl)pyridine. The stability of the chloro-substituent under the photochemical reaction conditions would be a critical factor for the successful implementation of this strategy.
Table 1: Key Aspects of Photoinduced Dehydrogenative Annulation for Benzo[h]quinolines
| Feature | Description | Reference |
| Reaction Type | Dehydrogenative Annulation | ajgreenchem.comrsc.org |
| Key Steps | 6π-electrocyclization, nih.govmdpi.com-H shift, tautomerization, H₂ elimination | ajgreenchem.comrsc.org |
| Conditions | UV irradiation (e.g., 254 nm), solvent (e.g., EtOH), acid (e.g., TFA) | rsc.org |
| Advantages | Environmentally friendly, high atom efficiency, catalyst-free, oxidant-free | ajgreenchem.comrsc.org |
| Reported Products | 6-Phenylbenzo[h]quinolines | rsc.orgresearchgate.net |
| Potential for 6-Chloro | Requires synthesis of a chloro-substituted styrylpyridine precursor |
Oxidative Annulation Strategies in Quinoline Synthesis
Oxidative annulation represents a powerful and versatile strategy for the construction of quinoline and its fused analogues. mdpi.comorganic-chemistry.org These methods often involve the formation of the heterocyclic ring through C-H activation and subsequent cyclization. A variety of protocols exist, utilizing different catalysts and oxidants. mdpi.comnih.gov
A particularly relevant example is the synthesis of 2-chlorobenzo[h]quinoline-3-carbaldehyde, which serves as a valuable intermediate. researchgate.netorientjchem.org This synthesis starts with the acetylation of α-naphthylamine. researchgate.net The resulting N-(naphthalen-1-yl)acetamide is then subjected to a Vilsmeier-Haack type formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which results in the formation of the 2-chloro-substituted benzo[h]quinoline ring system with a formyl group at the 3-position. researchgate.netorientjchem.org
This approach highlights a classical yet effective method for constructing the chloro-substituted benzo[h]quinoline core. The resulting carbaldehyde can be further manipulated to introduce a variety of functional groups or can be decarbonylated to potentially yield 2-chlorobenzo[h]quinoline (B3188240). While this provides a 2-chloro derivative, similar principles of annulation from appropriately substituted naphthalene (B1677914) precursors could be explored for the synthesis of the 6-chloro isomer. For instance, classical methods like the Skraup or Doebner-von Miller reactions, which involve the reaction of an aniline (B41778) (or in this case, a chloro-substituted naphthylamine) with glycerol (B35011) or α,β-unsaturated carbonyl compounds in the presence of an acid and an oxidizing agent, could provide a direct route to this compound. nih.gov
Table 2: Vilsmeier-Haack Approach to Chloro-Substituted Benzo[h]quinoline
| Step | Reactants | Reagents | Product | Reference |
| 1. Acylation | α-Naphthylamine | Acetic anhydride, Glacial acetic acid | N-(naphthalen-1-yl)acetamide | researchgate.net |
| 2. Formylation/Cyclization | N-(naphthalen-1-yl)acetamide | POCl₃, DMF | 2-chlorobenzo[h]quinoline-3-carbaldehyde | researchgate.netorientjchem.org |
C-H Bond Functionalization Techniques for Quinoline and Benzo[h]quinoline N-Oxides
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical tool in modern organic synthesis. mdpi.comresearchgate.net For quinoline and its analogues, the use of the N-oxide as a directing group is a powerful strategy to achieve regioselective functionalization, particularly at the C2 and C8 positions. mdpi.comresearchgate.netrsc.org
The N-oxide functionality activates the heterocyclic ring and directs the catalyst to the spatially proximal C-H bonds. A wide range of transformations, including arylation, alkylation, and amidation, have been developed using various transition metal catalysts such as rhodium, palladium, and cobalt. mdpi.comrsc.org For instance, Rh(III)-catalyzed C-8 alkylation of quinoline N-oxides with maleimides has been reported to proceed in excellent yields. rsc.org
While direct C-H chlorination at the 6-position of benzo[h]quinoline N-oxide is not extensively documented, the principles of directed C-H activation offer a promising avenue for investigation. The regioselectivity of these reactions is often governed by the formation of a stable metallacyclic intermediate. Achieving functionalization at the 6-position, which is part of the benzo ring, would likely require a different strategic approach or a directing group positioned to favor activation of the C6-H bond. However, direct halogenation of the parent benzo[h]quinoline using reagents like N-chlorosuccinimide has been shown to selectively functionalize the 5-position, indicating the inherent reactivity patterns of the ring system. researchgate.net Further development in catalyst design and reaction conditions may enable selective C-H functionalization at other positions, including the desired 6-position.
Quaternization and [3+2] Dipolar Cycloaddition Approaches for Benzo[f]quinoline (B1222042) Systems
A robust two-step synthetic methodology involving quaternization followed by a [3+2] dipolar cycloaddition reaction has been effectively used for the synthesis of novel benzo[f]quinoline derivatives. researchgate.net This strategy, while demonstrated on the benzo[f]quinoline isomer, is an important synthetic tool for polycyclic aza-aromatics and is explicitly included for discussion.
The synthesis begins with the quaternization of the benzo[f]quinoline nitrogen atom using a variety of reactive halides. This step generates benzo[f]quinolinium salts. researchgate.net In the second step, these salts are treated with a base to generate ylides in situ. These ylides then act as 1,3-dipoles and undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as activated alkenes or alkynes, to yield complex cycloadducts. researchgate.net
This approach provides a facile and efficient pathway to a diverse range of functionalized pyrrolo- and isoindolo-benzo[f]quinolines. researchgate.net The biological activity of the resulting quaternary salts and cycloadducts has been a major driver for the application of this methodology. Although this specific outline point refers to benzo[f]quinoline, the fundamental reactivity involving quaternization to activate the heterocyclic system and subsequent cycloaddition could be conceptually extended to the benzo[h]quinoline scaffold to generate novel fused heterocyclic systems.
Reaction Mechanisms and Chemical Reactivity of 6 Chlorobenzo H Quinoline Scaffolds
Mechanistic Investigations of Derivatization Reactions Involving Benzo[h]quinoline (B1196314) Moieties
The reactivity of the benzo[h]quinoline core is characterized by distinct sites for electrophilic and nucleophilic attack, a characteristic that is further modulated by substituents.
The benzo[h]quinoline ring system possesses a dual nature in terms of reactivity. The pyridine (B92270) ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iq Conversely, the benzene (B151609) portion of the molecule is more electron-rich and thus undergoes electrophilic substitution, primarily at positions C5 and C8. uoanbar.edu.iq
The presence of a chlorine atom at the 6-position, which is on the benzenoid ring, has a significant impact on this reactivity pattern. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. One preparative route to 6-chlorobenzo[h]quinoline involves the reaction of 3-halo-1,2,3,4-tetrahydrobenzo[h]quinolines with thionyl chloride, which results in chlorination at the C6 position upon refluxing. researchgate.net
While halogens on the pyridine ring (C2 or C4) are readily displaced by nucleophiles, a halogen on the benzene ring, such as at C6, is less reactive towards traditional nucleophilic aromatic substitution. rsc.org However, it can serve as a reactive handle in modern transition-metal-catalyzed cross-coupling reactions. For instance, 6-haloquinolines can undergo palladium-catalyzed Suzuki reactions to form C-C bonds with arylboronic acids, effectively replacing the halogen with an aryl group. researchgate.net Similarly, related bromo-benzo[h]quinoline isomers are utilized in various palladium-catalyzed cross-coupling reactions.
The table below summarizes the general reactivity of the benzo[h]quinoline scaffold.
| Reaction Type | Preferred Position(s) | Influencing Factors | Example Reaction |
| Electrophilic Substitution | C5, C8, C10 | Nitrogen deactivates the pyridine ring; substitution occurs on the benzenoid ring. uoanbar.edu.iq | Nitration, Halogenation, Sulfonation. vedantu.commlsu.ac.in |
| Nucleophilic Substitution | C2, C4 | The electron-withdrawing nitrogen atom activates the pyridine ring for attack. uoanbar.edu.iq | Chichibabin amination, displacement of halogens. uoanbar.edu.iq |
| Metal-Catalyzed Cross-Coupling | C6 (and other halo-positions) | The halogen atom serves as a leaving group for catalysts like Palladium or Copper. researchgate.net | Suzuki, Heck, and other coupling reactions. |
Tautomerism, the equilibrium between two or more interconverting structural isomers, can play a critical role in the reaction pathways of benzo[h]quinoline derivatives, particularly those bearing hydroxyl or amino groups. While this compound itself does not exhibit significant tautomerism, its derivatives formed during synthesis can. A prominent example is 10-hydroxybenzo[h]quinoline (B48255) (HBQ), which exists predominantly in the enol form in the ground state. rsc.orgresearchgate.net However, it can undergo excited-state intramolecular proton transfer (ESIPT) to its keto-tautomer. acs.orgcapes.gov.br
Crucially, the position of this enol-keto equilibrium can be influenced by other substituents on the ring system and by the solvent. Research has shown that incorporating strong electron-accepting groups, such as a nitro group at the C7 position of HBQ, can stabilize the keto form, causing it to be present even in the ground state. rsc.orgresearchgate.net This shift in the tautomeric equilibrium is highly solvent-dependent. rsc.org This principle suggests that the electron-withdrawing nature of the chlorine atom at C6 could similarly influence the tautomeric balance in hydroxylated or aminated derivatives of this compound, thereby affecting the selectivity and yield of subsequent reactions by altering the reactivity of the intermediates or final products. For example, the keto tautomer presents a different set of reactive sites (e.g., N-H acidity, carbonyl reactivity) compared to the enol form. rsc.org
| Compound | Dominant Tautomer (Ground State) | Conditions for Shift | Spectroscopic Evidence |
| 10-Hydroxybenzo[h]quinoline (HBQ) | Enol form. rsc.org | Shifts to keto form in the excited state (ESIPT). acs.org | NMR studies show a downfield-shifted hydroxyl proton (14.9 ppm), indicating strong intramolecular hydrogen bonding in the enol form. acs.org |
| 7-Nitro-10-hydroxybenzo[h]quinoline | Equilibrium between enol and keto forms. rsc.orgrsc.org | Equilibrium is driven toward the keto form by electron-accepting substituents and changes in solvent. researchgate.net | UV-Vis absorption and emission spectroscopy reveal the presence of both tautomers depending on the solvent. rsc.org |
Analysis of Nucleophilic and Electrophilic Reaction Pathways
Role of Catalysis in this compound Chemical Transformations
Catalysis is fundamental to the synthesis and functionalization of the this compound scaffold, enabling efficient, selective, and environmentally benign chemical transformations.
Lewis acids are widely employed to catalyze the condensation reactions that form the quinoline (B57606) ring system, such as the Friedländer, Doebner-von Miller, and Combes syntheses. mdpi.com They function by activating carbonyl compounds towards nucleophilic attack or by promoting cyclization and dehydration steps. In the context of benzo[h]quinoline synthesis, several Lewis acids have proven effective. For instance, indium chloride (InCl₃) has been used as a green Lewis acid catalyst for the synthesis of 5-chalcogenyl-benzo[h]quinolines. rsc.org Similarly, tin(II) chloride (SnCl₂) has been utilized in the synthesis of related benzo[f]pyrazolo[3,4-b]quinolines. mdpi.com Other acidic systems, such as silica-supported p-toluenesulfonic acid and phosphorus pentoxide, can also promote the Combes reaction to yield benzo[h]quinolines under solvent-free conditions. researchgate.net
Transition metals are powerful tools for the C-H activation and functionalization of quinoline scaffolds, allowing for the direct introduction of new chemical bonds with high regioselectivity.
Rhodium(III) Catalysis : Cationic Rh(III) complexes are highly effective for catalyzing the C-H activation of quinolines. nih.govmdpi.com Rh(III) catalysts have been successfully used in the oxidative annulation of naphthylcarbamates with alkynes to regioselectively produce benzoquinoline derivatives. acs.org These reactions typically proceed through a concerted metalation-deprotonation mechanism. snnu.edu.cn
Cobalt(III) Catalysis : As a more earth-abundant and economical alternative to rhodium, cobalt catalysts have gained prominence. Cp*Co(III) catalysts can mediate the C-H amidation of benzoquinolines. rsc.org A common strategy involves the picolinamide (B142947) directing group to guide the cobalt catalyst to a specific C-H bond, as demonstrated in the synthesis of benzoquinolines from naphthylamines and alkynes. chim.it Mechanistic studies suggest that these transformations can proceed through various catalytic cycles, sometimes involving Co(I)/Co(III) or Co(III)/Co(IV) intermediates depending on the coupling partner. nih.gov
Copper(I) Catalysis : Copper catalysts are particularly useful for domino reactions and cross-coupling chemistry. Copper(I) iodide has been used to catalyze the synthesis of quinolines from enaminones and 2-halobenzaldehydes. rsc.org Specific to benzo[h]quinolines, copper-containing catalysts have been employed to synthesize 2-acetylbenzo[h]quinoline via reaction with ethanol (B145695) and carbon tetrachloride. researchgate.net Furthermore, copper-catalyzed amination reactions are a well-established method for forming C-N bonds on haloarenes, a transformation applicable to this compound. researchgate.net
Nanocatalysts offer significant advantages, including high surface area, enhanced reactivity, and ease of recovery and reuse, making them ideal for green chemistry applications. acs.org They have been successfully applied to the multicomponent synthesis of quinoline and benzo[h]quinoline derivatives. For example, a magnetic nanocatalyst was used for the solvent-free, one-pot synthesis of benzo[h]quinoline-4-carboxylic acids from pyruvic acid, naphthylamine, and various benzaldehydes, with high yields (80-89%) and short reaction times (20-35 minutes). nih.gov Other systems, such as chitosan-decorated copper nanoparticles and zinc-based nanocatalysts, have also proven effective for the multicomponent synthesis of polyhydroquinoline derivatives. scispace.com The use of magnetic nanoparticles, such as Fe₃O₄, allows for simple recovery of the catalyst using an external magnet, facilitating its reuse over multiple cycles without significant loss of activity. rsc.org
Transition Metal-Mediated Transformations (e.g., Rh(III), Co(III), Cu(I) catalysis)
Intramolecular Cyclizations and Rearrangement Processes
Intramolecular reactions are fundamental to the synthesis and functionalization of complex heterocyclic systems. In the context of benzo[h]quinoline scaffolds, intramolecular cyclizations and rearrangements play a crucial role in constructing the core ring system and in the synthesis of related, more complex structures like azaphenothiazines.
Electrocyclization, a pericyclic reaction involving the formation of a sigma bond between the termini of a conjugated pi system, is a powerful method for constructing cyclic compounds. The formation of the benzo[h]quinoline ring system can be achieved through a 6π-electrocyclization mechanism.
A notable example involves the photochemical irradiation of 3-(naphthylamino)-2-alkene imines. unirioja.es This reaction proceeds through a six-electron electrocyclic process. unirioja.es Specifically, the irradiation of 3-(1-naphthylamino)-2-alkene imine derivatives in a solvent like tetrahydrofuran (B95107) (THF) induces a photocyclization to yield substituted benzo[h]quinolines. unirioja.es For instance, the irradiation of chloro-substituted 3-(1-naphthylamino)-2-alkene imines leads to the formation of chlorobenzo[h]quinolines in nearly quantitative yields. unirioja.es This method is regioselective, providing a direct route to the benzo[h]quinoline core. unirioja.es The process is believed to occur via a concerted 6π-electrocyclization, followed by subsequent aromatization (e.g., through oxidation or elimination) to furnish the final aromatic system. While this demonstrates the formation of the scaffold, literature on the this compound scaffold itself undergoing further electrocyclization is not prevalent.
The general mechanism for the formation of benzo[h]quinolines via this photochemical route is depicted below:
Step 1: Photoexcitation: The 3-(naphthylamino)-2-alkene imine absorbs ultraviolet light, promoting an electron to a higher energy molecular orbital.
Step 2: 6π-Electrocyclization: The excited molecule undergoes a concerted, disrotatory ring closure (as per Woodward-Hoffmann rules for a photochemical 6π system) to form a new sigma bond.
Step 3: Aromatization: The cyclized intermediate, a dihydropolycyclic compound, eliminates a hydrogen molecule or undergoes oxidation to achieve the stable, aromatic benzo[h]quinoline system.
This synthetic strategy highlights the utility of electrocyclization in building the foundational architecture of complex heterocyclic molecules like this compound.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that serves as a key synthetic tool for producing various heterocyclic compounds, including azaphenothiazines. researchgate.net When synthesizing tetracyclic azaphenothiazines that incorporate a quinoline ring, the potential for a Smiles rearrangement must be considered, as it can dictate the final isomeric product.
A pertinent example is the synthesis of quinobenzothiazines from the reaction of 3-bromo-2-chloroquinoline (B35304) with an aminobenzenethiol derivative. mdpi.compreprints.org In the synthesis of 8-chloroquino[3,2-b]benzo preprints.orgCurrent time information in Bangalore, IN.thiazine (B8601807), 2-amino-4-chlorobenzenethiol (B107409) reacts with 3-bromo-2-chloroquinoline. mdpi.com The reaction initially forms a phenyl quinoline sulfide (B99878) intermediate. mdpi.com This intermediate can theoretically undergo direct intramolecular C-N bond formation (Ullmann cyclization) or an S-N type Smiles rearrangement followed by cyclization. researchgate.netmdpi.com
Spectroscopic analysis, including 2D NMR studies of N-methylated derivatives, has confirmed that the reaction proceeds via the Smiles rearrangement. mdpi.compreprints.org The rearrangement involves the nucleophilic attack of the amino group onto the quinoline ring, leading to the cleavage of the original sulfide bond and the formation of a new C-S bond at a different position before the final thiazine ring closure. This pathway results in the formation of 8-chloroquino[3,2-b]benzo preprints.orgCurrent time information in Bangalore, IN.thiazine rather than the alternative isomer that would result from direct cyclization. mdpi.com
The general pathway is outlined below:
Step 1: Sulfide Formation: Reaction between 2-amino-4-chlorobenzenethiol and 3-bromo-2-chloroquinoline forms an intermediate arylthioquinoline.
Step 2: Smiles Rearrangement: The amino group of the aminothiophenol moiety acts as an intramolecular nucleophile, attacking the quinoline ring. This leads to a spirocyclic intermediate.
Step 3: Ring Opening & Re-aromatization: The intermediate rearranges, breaking the initial C-S bond and forming a new diaryl amine linkage.
Step 4: Thiazine Ring Cyclization: A final intramolecular nucleophilic substitution occurs, where the thiol group attacks the quinoline ring to form the six-membered thiazine ring, yielding the stable azaphenothiazine structure. researchgate.netmdpi.com
This rearrangement is a common and often rapid process in the synthesis of azaphenothiazines, sometimes occurring without the isolation of intermediates. researchgate.net The reaction conditions (e.g., basic, acidic, or neutral) and the electronic nature of the heterocyclic system can influence the occurrence and efficiency of the rearrangement. researchgate.net
Data Tables
Table 1: Spectroscopic Data for 6H-8-Chloroquinobenzothiazine (5)
| Type | Data (DMSO-d6) |
|---|---|
| 1H NMR (δ, ppm) | 6.86 (d, 1H, H-9), 6.92 (d, 1H, H-7), 7.04 (d, 1H, H-10), 7.24–7.27 (m, 1H, H-2), 7.49–7.50 (m, 1H, H-1,H-3), 7.58 (d, 1H, H-4), 7.84 (s, 1H, H-12), 9.99 (s, 1H, NH) preprints.org |
| 13C NMR (δ, ppm) | 114.66, 115.22, 115.25, 122.23, 124.48, 126.20, 126.64, 127.15, 127.55, 129.98, 132.04, 132.23, 140.87, 146.08, 150.35 preprints.org |
| HRMS (ESI) | Calculated for C15H10N2S [M+H]+: 285.0253, Found: 285.0256 preprints.org |
| Melting Point (°C) | 230–231 preprints.org |
Table 2: Spectroscopic Data for 8-chloro-6-methylquinobenzothiazine (6)
| Type | Data (CDCl3) |
|---|---|
| 1H NMR (600 MHz, δ, ppm) | 3.61 (s, 3H, CH3), 6.94 (d, 1H, H7), 6.96 (d, 1H, H9), 7.05 (d, 1H, H10), 7.32 (m, 1H, H2), 7.54-7.57 (m, 2H, H1, H3), 7.70 (s, 1H, H12), 7.79 (d, 1H, H4) preprints.org |
| 13C NMR (75 MHz, δ, ppm) | 29.73, 115.70, 118.19, 118.95, 122.48, 124.53, 125.99, 126.30, 127.23, 127.47, 129.33, 132.21, 133.60, 144.17, 145.74, 152.77 preprints.org |
| HRMS (ESI) | Calculated for C16H12ClN2S [M+H]+: 299.0410, Found: 299.0410 mdpi.com |
| Melting Point (°C) | 120–121 mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Chlorobenzo[h]quinoline, a combination of one-dimensional and two-dimensional NMR experiments, supported by computational predictions, allows for the unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra of this compound are defined by signals in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the fused polycyclic structure and the electronic influence of the nitrogen atom and the chlorine substituent.
¹H NMR Spectroscopy: The structure of this compound possesses nine distinct aromatic protons. The signals for these protons are expected to appear in the downfield region, typically between 7.5 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. The proton on C10 is often the most deshielded in the benzo[h]quinoline (B1196314) system. The chlorine atom at the C6 position will exert a modest electronic influence on the protons of the same ring (H5, H7), while the nitrogen atom significantly deshields adjacent protons (H2, H10a). The coupling constants (J-values), typically in the range of 0.5–9.0 Hz, provide crucial information about the connectivity between adjacent protons (ortho, meta, and para couplings).
¹³C NMR Spectroscopy: The molecule has 13 carbon atoms, all of which are part of the aromatic system and thus expected to resonate between approximately 120 and 150 ppm. The spectrum would show 13 distinct signals, as no two carbons are chemically equivalent. The carbon atom bonded to the chlorine (C6) would have its chemical shift directly influenced by the halogen's electronegativity. Carbons adjacent to the nitrogen atom (C2, C10a) are also significantly affected. Quaternary carbons (C4a, C6a, C10a, C10b) are typically identifiable by their weaker signal intensity in proton-decoupled spectra.
The following table outlines the predicted chemical shifts for this compound based on established NMR principles for heterocyclic and chlorinated aromatic compounds.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H2 | ~8.9 | C2: ~150 |
| H3 | ~7.6 | C3: ~122 |
| H4 | ~8.1 | C4: ~136 |
| H5 | ~7.8 | C5: ~128 |
| - | - | C6: ~132 |
| H7 | ~7.7 | C7: ~129 |
| H8 | ~8.0 | C8: ~127 |
| H9 | ~7.9 | C9: ~127 |
| H10 | ~9.2 | C10: ~125 |
| - | - | C4a: ~148 |
| - | - | C6a: ~130 |
| - | - | C10a: ~146 |
| - | - | C10b: ~128 |
Note: The values in this table are predictive and serve as a guide for spectral assignment. Actual experimental values may vary depending on the solvent and experimental conditions.
While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would reveal correlations between adjacent protons, such as H2-H3, H3-H4, H5-H7 (meta coupling may be weak or absent), H7-H8, H8-H9, and H9-H10. This allows for the assignment of protons within each individual ring of the fused system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J-coupling). It is a highly sensitive method for assigning carbon signals based on their known proton assignments. Each of the nine CH groups in this compound would produce a cross-peak in the HSQC spectrum, definitively linking each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This information connects the molecular fragments identified by COSY and confirms the placement of quaternary carbons and heteroatoms. For instance, the H5 proton would show an HMBC correlation to C6 (the carbon bearing the chlorine), confirming the substituent's position. Similarly, correlations from H2 and H4 to the quaternary carbon C4a would help establish the connectivity of the pyridine (B92270) ring to the rest of the fused system.
Modern computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. dergipark.org.trwhitman.eduacs.org
The process involves first optimizing the molecular geometry of this compound using a suitable level of theory (e.g., Density Functional Theory, DFT, with a basis set like 6-311++G(d,p)). dergipark.org.tr Following geometry optimization, the GIAO method is employed to calculate the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org The predicted ¹H and ¹³C NMR spectra can be compared with the experimental spectra to resolve ambiguities and provide a higher degree of confidence in the structural assignment. dergipark.org.tr This synergy between experimental and computational results is a cornerstone of modern structural elucidation. acs.org
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Vibrational and Electronic Spectroscopy for Molecular Characterization
Vibrational and electronic spectroscopies probe the bonding and electronic structure of a molecule, providing complementary data to NMR.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100–3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| Aromatic C=C and C=N Stretch | 1650–1450 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the fused heterocyclic ring system. These are often multiple sharp bands. |
| Aromatic C-H Bend | 900–675 | Out-of-plane bending ("wagging") of the C-H bonds. The specific pattern can sometimes give clues about the substitution pattern of the aromatic rings. |
| C-Cl Stretch | 850–550 | Stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the aromatic system. For the related 6-chloroquinoline, C-Cl modes have been observed between 350 and 640 cm⁻¹. dergipark.org.tr |
These characteristic bands confirm the presence of the aromatic rings, the heterocyclic nature of the molecule, and the carbon-chlorine bond.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Polycyclic aromatic and heteroaromatic compounds like this compound are known to absorb UV radiation, promoting electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions).
Time-Dependent Density Functional Theory (TD-DFT) Modeling for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful quantum mechanical method to predict and understand the electronic absorption spectra of molecules. mdpi.comictp.it This computational approach calculates the excited state properties of a molecule, providing insights into its electronic transitions, which are experimentally observed in UV-Vis spectroscopy. mdpi.com For quinoline (B57606) derivatives, TD-DFT has been successfully utilized to correlate theoretical calculations with experimental absorption data. researchgate.netbohrium.comnih.gov
In the context of benzo[h]quinoline derivatives, TD-DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), have been instrumental in explaining the relationship between molecular structure and absorption spectra. nih.gov For instance, studies on related quinoline compounds have demonstrated that theoretical UV-Vis spectra generated through TD-DFT calculations show good agreement with experimentally recorded spectra. nih.gov These computational models can predict the absorption wavelengths and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. mdpi.com
The process typically involves optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), followed by TD-DFT calculations to determine the energies of vertical excitations. nih.gov These calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately mimic experimental conditions. nih.govresearchgate.net The resulting data on electronic transitions, primarily between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a detailed understanding of the photophysical properties of the molecule. researchgate.net
Table 1: Representative TD-DFT Calculation Parameters for Quinoline Derivatives
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy in DFT and TD-DFT calculations. |
| Basis Set | 6-31G(d,p) or 6-311++G(d,p) | To describe the atomic orbitals of the system. researchgate.netnih.gov |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the electronic structure. nih.gov |
| Software | Gaussian | A common software package for performing quantum chemical calculations. nih.gov |
This table is generated based on typical parameters used in TD-DFT studies of similar compounds and does not represent specific experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the accurate determination of the elemental composition of a molecule. measurlabs.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of its exact mass. bioanalysis-zone.com This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com
For this compound, with a molecular formula of C13H8ClN, HRMS provides the definitive confirmation of this composition. ontosight.ai The theoretical exact mass of this compound can be calculated with high precision. An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm).
The process involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then separating the ions based on their m/z ratio in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. mdpi.com The high accuracy of the measurement allows for the unambiguous assignment of the molecular formula, a critical step in the characterization of any new compound. mdpi.com
Table 2: HRMS Data for Molecular Formula Confirmation
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |
| This compound | C13H8ClN | 215.0396 |
The theoretical exact mass is calculated based on the most abundant isotopes of each element. Experimental values would be expected to be very close to this theoretical value.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
For a compound like this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map from which the positions of the individual atoms can be determined.
Table 3: Representative Crystallographic Data for a Benzo[h]quinoline Derivative
| Parameter | 2-Chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9833 (2) |
| b (Å) | 12.4722 (6) |
| c (Å) | 21.4561 (13) |
| β (°) | 90.687 (6) |
| V (ų) | 1065.87 (10) |
| Z | 4 |
This data is for a related compound, 2-Chlorobenzo[h]quinoline-3-carbaldehyde, and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction. iucr.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within the 6-Chlorobenzo[h]quinoline molecule, which dictates its chemical behavior.
Density Functional Theory (DFT) is a preferred method for investigating the electronic structure of quinoline (B57606) derivatives. dergipark.org.tr For a molecule like this compound, calculations are typically performed using the B3LYP functional combined with a basis set such as 6-311++G(d,p) to achieve a stable, optimized molecular geometry in the gas phase. dergipark.org.tr Such calculations are essential for determining key structural parameters like bond lengths and angles. For instance, in the related 6-chloroquinoline, the calculated average C-H bond length is 1.084 Å. dergipark.org.tr Dihedral angle calculations confirm the planarity of the quinoline ring system. dergipark.org.tr
A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For related benzoquinoline derivatives, the HOMO-LUMO energy gap has been found to be a significant factor in their biological properties. researchgate.net The chlorine substitution in the quinoline system is known to significantly alter the reactive nature and FMO properties of the parent molecule. dergipark.org.tr
Table 1: Representative DFT-Calculated Properties for Chloroquinoline Analogs Note: This table presents typical data based on studies of analogous compounds, as specific values for this compound are not available in the cited literature.
| Parameter | Method/Basis Set | Typical Value/Finding | Significance |
|---|---|---|---|
| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Planar structure with specific bond lengths (e.g., C-H avg. ~1.084 Å) dergipark.org.tr | Provides the most stable 3D structure for further calculations. dergipark.org.tr |
| HOMO Energy | DFT/B3LYP | ~ -6.1 eV researchgate.net | Represents the ability to donate an electron. |
| LUMO Energy | DFT/B3LYP | ~ -5.3 eV researchgate.net | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | TD-DFT | ~ 1.35 kcal/mol nih.gov | Indicates chemical reactivity and stability; a lower gap implies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) surfaces are invaluable for predicting the reactive behavior of a compound by visualizing its electron density. dergipark.org.tr The MEP map uses a color scale to indicate different potential values, where red signifies negative potential (electron-rich regions, susceptible to electrophilic attack) and blue signifies positive potential (electron-poor regions, susceptible to nucleophilic attack). dergipark.org.tr In studies of 6-chloroquinoline, the most negative potentials are found over the electronegative nitrogen and chlorine atoms, identifying them as nucleophilic centers. dergipark.org.tr Conversely, the positive potentials are located over the hydrogen atoms, marking them as electrophilic sites. dergipark.org.tr
The quantitative assignment of partial atomic charges is achieved through population analysis, such as the Mulliken or CHELPG methods. dergipark.org.trarkat-usa.org These calculations reveal the charge distribution among the atoms in the molecule. dergipark.org.tr Studies on related quinolines show that the introduction of a chlorine atom significantly affects the charge distribution across the entire molecular framework due to its high electronegativity. dergipark.org.trresearchgate.net This redistribution of charge is fundamental to the molecule's reactivity and its ability to interact with biological targets. dergipark.org.tr
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity (ω) and nucleophilicity (ε) indices.
The following relationships are used for their calculation:
I = -EHOMO
A = -ELUMO
χ = (I + A) / 2
μ = -(I + A) / 2
η = (I - A) / 2
S = 1 / (2η)
ω = μ² / (2η)
These descriptors have been computed for various benzoquinoline derivatives to understand their biological properties. nih.govresearchgate.net A high electrophilicity index points to a good electrophile, while global hardness indicates resistance to change in electron distribution.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the ability to accept electrons. |
Analysis of Electrostatic Potential Surfaces and Atomic Charge Distributions
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are used to predict how this compound might interact with biological macromolecules, such as proteins and enzymes, which is essential for drug discovery and design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. ariviyalpublishing.com Numerous docking studies have been performed on derivatives of benzo[h]quinoline (B1196314) to evaluate their potential as inhibitors for various biological targets. researchgate.netnih.gov For example, derivatives have been docked against acetylcholinesterase (AChE), a key neuroreceptor, to assess their potential as larvicides. researchgate.netnih.gov Other studies have investigated the binding of 2-chlorobenzo[h]quinoline (B3188240) derivatives to the ATP-binding site of protein kinase CK2 and other cancer-related proteins. ariviyalpublishing.comtandfonline.com
These investigations reveal the specific interactions that stabilize the ligand-receptor complex, which commonly include hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.nettandfonline.com The docking score, an estimation of the binding free energy, helps to rank potential candidates for further study. ariviyalpublishing.com
Table 3: Summary of Molecular Docking Studies on Benzo[h]quinoline Derivatives
| Compound/Derivative | Protein Target (PDB ID) | Key Interactions | Study Focus |
|---|---|---|---|
| Benzo[h]quinoline derivatives | Acetylcholinesterase (AChE) | Strong and stable binding in active site researchgate.netnih.gov | Insecticidal activity researchgate.netnih.gov |
| 2-chlorobenzo[h]quinoline-3-carboxylic acid | Protein Kinase CK2 | Hydrogen bonds with Lys68 and Asp175; hydrophobic contacts tandfonline.comtandfonline.com | CK2 inhibition tandfonline.comtandfonline.com |
| Schiff base of 2-Chloro-benzo[h]quinoline-3-carbaldehyde | Cancer Proteins (1DTO, 1JNX) | H-bonds, Alkyl and pi-alkyl interactions ariviyalpublishing.com | Anticancer potential ariviyalpublishing.com |
| Benzo[h]quinoline derivatives | Topoisomerase II DNA gyrase | H-bonds, hydrophobic contacts, π-π stacking researchgate.net | Antimicrobial/Antitumor activity researchgate.net |
Molecular dynamics (MD) simulations are often used to complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. sci-hub.senih.gov MD simulations have been used to assess the conformational stability of benzo[h]quinoline derivatives when bound to targets like AChE. researchgate.netnih.gov
The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the ligand remains securely bound in the active site. nih.gov Other analyses, like root-mean-square fluctuation (RMSF) and hydrogen bond analysis, provide further details on the flexibility of the protein and the persistence of key interactions, confirming the stability predicted by docking studies. researchgate.net
Molecular Docking Investigations of Ligand-Binding Interactions
Theoretical Approaches to Structure-Activity Relationship (SAR) Derivation
Theoretical and computational chemistry provide powerful tools for deriving Structure-Activity Relationships (SAR), offering insights into how a molecule's chemical structure correlates with its biological activity. These methods are instrumental in rational drug design, allowing for the prediction of a compound's efficacy and the optimization of lead compounds.
Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used to predict the biological activity of chemical compounds based on their structural properties. researchcommons.orgjksus.org The fundamental premise of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. researchcommons.orgresearchgate.net This relationship can be expressed in the form of a mathematical model:
Activity = f (Physicochemical Properties and/or Structural Properties) + Error jksus.org
QSAR modeling transforms chemical structures into numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of a molecule, including:
Hydrophobic properties: such as the partition coefficient (LogP), which measures lipophilicity. mdpi.com
Electronic properties: such as Hammett constants, which describe the electron-donating or withdrawing ability of substituents. mdpi.com
Steric properties: such as Taft steric parameters, which relate to the size and shape of the molecule. mdpi.com
Topological indices: which describe the connectivity and branching of the molecular structure. researchcommons.org
The general workflow for developing a QSAR model involves several key steps:
Dataset Preparation: A collection of compounds with known chemical structures and measured biological activities is assembled. researchcommons.org The quality and consistency of this dataset are critical for building a robust model.
Descriptor Calculation: A wide range of molecular descriptors are computationally calculated for each compound in the dataset. researchcommons.org
Model Development: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and neural networks. researchcommons.orgresearchgate.net
Validation: The model's predictive power is rigorously assessed to ensure it can accurately predict the activity of new, untested compounds. researchcommons.org This is typically done using internal validation (e.g., cross-validation) and external validation with a separate set of test compounds.
Prediction: Once validated, the QSAR model can be used to predict the biological activity of novel compounds, helping to prioritize which molecules should be synthesized and tested experimentally. researchcommons.orgjksus.org
QSAR studies are widely applied in medicinal chemistry to guide the design of new drugs by identifying which structural features are most likely to enhance potency or reduce toxicity. nih.gov
Computational Approaches to Analyze the Impact of Structural Modifications on Theoretical Binding
Computational techniques are pivotal in elucidating how specific structural modifications to a core scaffold, such as the benzo[h]quinoline framework, influence its theoretical binding to a biological target. These in silico methods provide a molecular-level understanding of the interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent compounds. Key computational approaches include molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchcommons.orgcbijournal.com This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. For benzo[h]quinoline derivatives, docking studies have been employed to explore their binding to various therapeutic targets.
For instance, studies on novel benzo[h]quinoline derivatives have used docking to investigate their potential as anticancer agents by modeling their interactions with targets like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). researchcommons.org These studies reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. jksus.org Similarly, docking has been used to assess the binding of benzo[f]quinoline (B1222042) derivatives to the CDK-5 enzyme, with calculated binding energies helping to identify the most promising candidates for further development. nih.govresearchgate.net
In the context of developing insecticides, molecular docking has been used to predict the binding of benzo[h]quinoline derivatives to mosquito neuroreceptors like acetylcholinesterase (AChE). nih.gov The results, often expressed as a docking score or binding energy, help to rationalize the observed biological activity and guide the design of new derivatives with improved potency. researchgate.netnih.gov For example, a study on arylated benzo[h]quinolines identified key binding site residues for CDK2 and the aromatase enzyme, correlating docking scores with experimental anticancer activity. nih.gov
| Derivative Class | Target Protein | Key Findings/Interactions | Reference |
|---|---|---|---|
| Benzo[h]quinoline derivatives | CDK2, EGFR | Identified key H-bond and hydrophobic interactions contributing to anticancer activity. | researchcommons.org |
| 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | Cancer proteins (e.g., HT29) | Showed the highest binding energy (-7.55 kcal/mol) among tested derivatives, correlating with potent antiproliferative effect. | jksus.org |
| Benzo[h]quinoline-based pyrrolinone | Acetylcholinesterase (AChE) | Demonstrated strong and stable binding, supporting observed insecticidal activity against Culex pipiens larvae. | nih.gov |
| Benzo[f]quinoline-based pyrazolone | CDK-5 | Binding energy of -6.6320 kcal/mol, close to the co-crystallized ligand, indicating strong binding affinity. | nih.gov |
| Arylated benzo[h]quinolines | CDK2, Aromatase | Surflex-Dock scores correlated with IC50 values; identified key binding site amino acids. | nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. physchemres.org MD simulations are used to assess the stability of the predicted binding mode and to calculate binding free energies more accurately. researchgate.net
For benzo[h]quinoline derivatives, MD simulations have been used to confirm the stability of docked poses. For example, simulations of a potent benzo[h]quinoline-based insecticide in complex with AChE revealed stable and strong interactions with key active site residues, enhancing confidence in the docking results. researchgate.netnih.gov Car–Parrinello molecular dynamics (CPMD) has been employed to study the intra- and intermolecular interactions of 10-hydroxybenzo[h]quinoline (B48255), shedding light on hydrogen bond dynamics and proton transfer events that can be crucial for biological activity. mdpi.comnih.govnih.gov Furthermore, MD simulations have been used to investigate the structural changes in human serum albumin (HSA) upon binding to binuclear platinum complexes containing benzo[h]quinoline ligands, revealing that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. physchemres.org
| System Studied | Computational Method | Key Insight | Reference |
|---|---|---|---|
| Benzo[h]quinoline derivative with AChE | MD Simulation | Confirmed stable and strong interactions with key active site residues, supporting docking results. | researchgate.netnih.gov |
| 10-Hydroxybenzo[h]quinoline | Car–Parrinello MD (CPMD) | Investigated the dynamics of intramolecular hydrogen bonds and proton transfer. | mdpi.comnih.gov |
| Benzo[h]quinoline-Pt complex with HSA | MD Simulation | Revealed structural alterations in the protein upon binding and identified key intermolecular forces. | physchemres.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. govtcollegebalrampur.ac.in In the context of SAR, DFT calculations can provide insights into a molecule's geometric and electronic properties, such as charge distribution, orbital energies (HOMO/LUMO), and electrostatic potential. These properties can be used as descriptors in QSAR models or to rationalize observed binding affinities. For example, DFT calculations have been used to propose a reaction mechanism for the synthesis of functionalized benzo[h]quinolines, providing insights into the regioselectivity influenced by electronic and steric effects. govtcollegebalrampur.ac.in Studies on benzo[f]quinoline derivatives have used DFT to ensure consistency between theoretical calculations and experimental outcomes. nih.gov
By integrating these computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships for benzo[h]quinoline derivatives. Docking can identify promising candidates, MD simulations can validate their binding stability, and DFT can explain the electronic properties that drive these interactions, collectively accelerating the discovery of new and effective molecules.
Derivatization and Functionalization Strategies Utilizing the 6 Chlorobenzo H Quinoline Core
Design and Synthesis of Novel Heterocyclic Systems Incorporating the 6-Chlorobenzo[h]quinoline Moiety
The rigid and planar structure of the benzo[h]quinoline (B1196314) ring system serves as an excellent platform for the construction of more complex molecular architectures. By incorporating the this compound moiety, chemists can develop novel heterocyclic systems with potentially unique biological and material properties.
Synthesis of Schiff Bases from Benzo[h]quinoline Carbaldehydes
Schiff bases, characterized by the imine (C=N) functional group, are versatile intermediates in organic synthesis and often exhibit significant biological activities. The synthesis of Schiff bases derived from benzo[h]quinoline carbaldehydes is a common strategy to create new molecular entities.
For instance, 2-chloro-benzo[h]quinoline-3-carbaldehyde can be synthesized from the acylation of aromatic amines followed by formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). orientjchem.org This carbaldehyde can then undergo condensation with primary amines to form Schiff bases. orientjchem.org A notable example is the reaction of 2-chloro-benzo[h]quinoline-3-carbaldehyde with 4-amino antipyrine (B355649) in refluxing methanol (B129727) to produce a novel heteroatom-containing Schiff base. ariviyalpublishing.com Similarly, condensation with diamines like 4,4'-diaminobibenzyl or 4,4'-diaminodiphenylsulfone in ethyl acetate (B1210297) yields the corresponding Schiff base ligands. orientjchem.org The formation of these Schiff bases is confirmed by the appearance of a strong C=N stretching band in their IR spectra and the absence of N-H stretching bands from the primary amine. orientjchem.org
| Reactants | Product | Synthesis Method | Reference |
| 2-chloro-benzo[h]quinoline-3-carbaldehyde, 4-amino antipyrine | Pyrazolone Schiff base (NCQ) | Reflux in methanol | ariviyalpublishing.com |
| 2-chloro-benzo[h]quinoline-3-carbaldehyde, 4,4'-diaminobibenzyl | Schiff base ligand | Reflux in ethyl acetate | orientjchem.org |
| 2-chloro-6-methylquinoline-3-carbaldehyde, 6-substituted benzothiazole (B30560) | Quinoline (B57606) and benzothiazole containing Schiff's bases | Condensation in acetic acid and ethyl alcohol | ajgreenchem.com |
Construction of Fused Ring Systems (e.g., Pyrazoloquinolines, Thiazoles, Triazoles, Imidazolones, Pyridazinones, Pyrrolinones, Benzoxazinones)
Fusing additional heterocyclic rings onto the benzo[h]quinoline framework is a powerful strategy to generate novel chemical entities with diverse pharmacological profiles.
Pyrazoloquinolines: Pyrazolo[4,3-c]quinolines are a class of fused systems that have been synthesized through various methods. One approach involves the intramolecular cycloaddition of alkyne-tethered tosylhydrazones. thieme-connect.com Another method is the Pictet-Spengler reaction between an arylamine linked to a pyrazole (B372694) ring and ferrocenecarboxaldehyde. researchgate.net The synthesis of pyrazolo[4,3-c]quinolin-3-ones can be achieved through a multistep process starting from anilines and diethyl 2-(ethoxymethylene)malonate, proceeding via a Gould-Jacobs reaction to form a quinolin-4-one nucleus, which is then converted to a 4-chloroquinoline (B167314) and reacted with aryl-hydrazines. nih.gov
Thiazoles: Thiazole-containing benzo[h]quinoline derivatives have been synthesized for their potential biological activities. For example, naphthaleno[d]thiazoles can be synthesized through the cyclocondensation of bromotetralone with thiourea. ekb.eg Additionally, 2-substituted thiazolo[4,5-f]quinolines have been prepared in a multi-step synthesis starting from commercially available materials. researchgate.net
Triazoles: Triazole rings can be incorporated into the benzo[h]quinoline structure to create hybrid molecules. A series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety have been synthesized using click chemistry. nih.gov Another approach involves the synthesis of 1,2,4-triazole (B32235) derivatives starting from 8-hydroxyquinoline, which is converted to a 3-mercapto-1,2,4-triazole derivative and subsequently reacted with 2-chloro-N-(substituted)acetamide derivatives. bilecik.edu.tr
Imidazolones: Benzo[h]quinoline derivatives containing 2,4,5-trisubstituted imidazole (B134444) moieties have been synthesized and evaluated for their biological activities. researchgate.net
Pyridazinones: Pyridazino[4,3-c:5,6-c′]diquinolines can be synthesized through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. mdpi.com
Pyrrolinones: A series of pyrrolinone derivatives containing a benzo[h]quinoline core have been synthesized, demonstrating potent insecticidal activity. nih.govresearchgate.net The synthesis involved the condensation of an acid hydrazide with various carbonyl compounds. nih.govresearchgate.net
Benzoxazinones: While specific synthesis of benzoxazinones directly from this compound was not detailed in the provided results, the general strategies for fused ring construction suggest its feasibility.
| Fused Ring System | Synthetic Approach | Starting Materials | Reference |
| Pyrazolo[4,3-c]quinolines | Intramolecular cycloaddition | Alkyne-tethered tosylhydrazones | thieme-connect.com |
| Pyrazolo[4,3-c]quinolin-3-ones | Multistep synthesis (Gould-Jacobs) | Anilines, diethyl 2-(ethoxymethylene)malonate | nih.gov |
| Naphthaleno[d]thiazoles | Cyclocondensation | Bromotetralone, thiourea | ekb.eg |
| 1,2,3-Triazole-quinoline hybrids | Click chemistry | Chloroquinoline moiety, alkynes | nih.gov |
| Pyridazino[4,3-c:5,6-c′]diquinolines | Autoxidation | 4-Hydrazinylquinolin-2(1H)-ones | mdpi.com |
| Pyrrolinone-benzo[h]quinoline | Condensation | Acid hydrazide, carbonyl compounds | nih.govresearchgate.net |
Formation of Hybrid Molecular Architectures (e.g., Quinoline-Urea-Benzothiazole Hybrids)
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, efficacy, and a better safety profile.
A series of new benzothiazole-urea-quinoline hybrid compounds have been successfully synthesized. nih.govafricaresearchconnects.comnih.gov The synthesis is a three-step sequence, with a key amidation coupling reaction. nih.govafricaresearchconnects.com These hybrid structures have shown promising antitubercular activity, with the combination of the quinoline, urea (B33335), and benzothiazole scaffolds demonstrating a synergistic effect, leading to vastly improved activities compared to the individual components. nih.govafricaresearchconnects.comnih.gov
Introduction of Diverse Chemical Functionalities
The introduction of various chemical functionalities onto the this compound scaffold is crucial for modulating its physicochemical properties, reactivity, and biological activity.
Investigations into the Effects of Halogen Substitution on Reactivity and Electronic Properties
The presence and position of halogen substituents on the quinoline ring can significantly influence the molecule's reactivity and electronic properties. In a study of quinoline-urea-benzothiazole hybrids, the substitution pattern on the quinoline ring, including the presence of a chlorine atom, was found to be a key determinant of the antitubercular activity. nih.gov For example, in a propyldiamine sub-series of these hybrids, the chloro-substituted compound was the most active in one assay. nih.gov This highlights how halogen substitution can fine-tune the biological efficacy of these molecules.
Incorporation of Nitrogen, Oxygen, and Sulfur-Containing Moieties into the Scaffold
The incorporation of heteroatom-containing moieties is a widely used strategy in medicinal chemistry to improve pharmacological properties.
Nitrogen-Containing Moieties: The introduction of nitrogen-containing groups is a common functionalization strategy. This includes the formation of Schiff bases, orientjchem.orgariviyalpublishing.com fused nitrogen heterocycles like pyrazoles, thieme-connect.comresearchgate.netnih.gov triazoles, nih.govbilecik.edu.tr and imidazolones, researchgate.net as well as urea linkages in hybrid molecules. nih.govafricaresearchconnects.comnih.gov These modifications often lead to compounds with significant biological activities.
Oxygen-Containing Moieties: Oxygen-containing functional groups are also frequently incorporated. Examples include the synthesis of quinolin-2(1H)-ones (carbostyrils), which are present in many biologically active compounds. mdpi.com The synthesis of pyrazolo[4,3-c]quinolin-3-ones also introduces a carbonyl group into the fused ring system. nih.gov
Sulfur-Containing Moieties: Sulfur is another important heteroatom introduced into the benzo[h]quinoline scaffold. nih.gov This can be in the form of a fused thiazole (B1198619) ring, ekb.egresearchgate.net a mercapto group in triazole derivatives, bilecik.edu.tr or a thioether linkage. mdpi.com For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides precursors for 2,3,4-trisubstituted benzo[h]quinolines with a sulfur-containing substituent at the 2-position. mdpi.com
Photophysical Properties and Their Implications for Materials Science
Investigation of Excited State Dynamics of Benzo[h]quinoline (B1196314) Systems
The behavior of benzo[h]quinoline derivatives after absorbing light is a critical area of study, dictating their suitability for applications such as organic light-emitting diodes (OLEDs) and sensors. The dynamics of the excited state, including the transitions between singlet and triplet states and the transfer of electrons, are fundamental to understanding their photophysical profile.
The triplet excited state plays a crucial role in the photochemistry of many organic molecules. In d8 transition metal complexes, for instance, triplet states with specific symmetries are involved in electronic transitions. nih.gov The characterization of these states often involves techniques like laser flash photolysis to measure transient absorptions. uci.edu For example, studies on naphthalimide derivatives have utilized transient absorption data to obtain the spectra of singlet and triplet excited states. bgsu.edu
While direct experimental data on the triplet state and triplet-triplet absorption of 6-Chlorobenzo[h]quinoline is not extensively detailed in the available literature, the principles of triplet state quenching are well-established. Molecules with accessible triplet states can be "quenched" by other molecules, a process that involves the transfer of triplet energy. mdpi.com This phenomenon is critical in controlling photochemical reactions and degradation pathways in materials. The rigidity of a molecular structure can influence the energy of vibrational modes that promote the mixing of spin states, which is essential for transitions like intersystem crossing from a singlet to a triplet state. caltech.edu For benzo[h]quinoline systems, the introduction of a chlorine atom could influence spin-orbit coupling, potentially affecting the rate of intersystem crossing and the lifetime of the triplet state, although specific studies are required to quantify this effect.
Electron transfer processes in the excited state are fundamental to the functionality of many benzo[h]quinoline derivatives. A prominent example within this family is the Excited-State Intramolecular Proton Transfer (ESIPT) observed in 10-hydroxybenzo[h]quinoline (B48255) (HBQ). acs.orgchemrxiv.org Upon photoexcitation, an ultrafast transfer of a proton occurs from the hydroxyl group to the quinoline (B57606) nitrogen. chemrxiv.orgresearchgate.netchemrxiv.org This process is essentially a form of resonance charge transfer that acts as the driving force for the reaction. acs.org The dynamics of this transfer are incredibly rapid, occurring on a femtosecond timescale (10-15 fs). chemrxiv.orgchemrxiv.org
Such charge transfer phenomena are highly dependent on the molecular structure and the surrounding environment. In some derivatives, the charge transfer character of the emissive excited state is confirmed by the solvent-dependent nature of their photoluminescence spectra and quantum yields. researchgate.net The introduction of a substituent like chlorine on the benzo[h]quinoline ring is expected to modify the electron density distribution. As an electron-withdrawing group, the chlorine atom can influence the energy levels of the molecular orbitals involved in electronic transitions, thereby affecting radiative rate constants and the propensity for charge transfer. Photoinduced electron transfer (PET) from an excited-state donor to an acceptor is a key process where such substituent effects become critical. tdx.cat
Characterization of Triplet States and Triplet-Triplet Absorption
Fluorescence and Luminescence Studies
Fluorescence and luminescence are defining characteristics of benzo[h]quinoline systems, with the intensity and color of the emitted light being highly sensitive to the molecular structure.
The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, varies dramatically across different benzo[h]quinoline derivatives. This variation underscores the significant impact of substituents on the photophysical pathways. For instance, many 10-hydroxybenzo[h]quinoline analogues exhibit very small fluorescence quantum yields due to the efficient ESIPT process providing a non-radiative decay channel. nih.govacs.org In contrast, other fused quinoline systems can be highly emissive. chimicatechnoacta.ruchimicatechnoacta.ru Studies have shown that the nature of substituents and their positions are key to tuning this property. Trifluoromethylated quinoline-phenol Schiff bases, for example, display quantum yields ranging from low to good (0.12–0.85) depending on the solvent. beilstein-journals.orgbeilstein-journals.org The data compiled below illustrates the wide range of quantum yields observed for various benzo[h]quinoline-related structures.
| Compound Type | Substituents | Quantum Yield (Φf) | Solvent | Citation |
|---|---|---|---|---|
| 10-Hydroxybenzo[h]quinoline derivative (1a) | -H, -CN, -COOH | 0.07 - 1.25% | Not Specified | nih.gov |
| Benzo[de]naphtho[1,8-gh]quinoline | Varies | up to 54% | Not Specified | chimicatechnoacta.ruchimicatechnoacta.ru |
| Benzobischalcogeno[3,2-c]quinoline | Sulfur-containing | 1 - 8% | DCM | rsc.org |
| Benzobischalcogeno[3,2-c]quinoline | Selenium/Tellurium-containing | < 1% | DCM | rsc.org |
| Pyranoquinoline derivative | Varies | 0.04 - 30.1% | Chloroform | researchgate.net |
| Trifluoromethylated quinoline-phenol Schiff base | Varies | 12 - 85% | CHCl3, DMSO, MeOH | beilstein-journals.orgbeilstein-journals.org |
A clear correlation exists between the structural attributes of benzo[h]quinoline derivatives and their luminescent behavior. The introduction of substituents can cause significant shifts in absorption and emission wavelengths and alter quantum efficiencies.
Steric and Positional Effects : The position of the substituent matters. Studies on complex systems incorporating the benzo[h]quinoline moiety show that the electronic structures are strongly influenced by the type and position of substituents. rsc.org For example, sterically bulky groups can impact activity, suggesting that molecular planarity and intermolecular interactions play a role in the solid-state luminescent properties. nih.gov
Fused Ring Systems : Extending the fused ring system has a profound effect. The fusion of additional rings or the introduction of different heteroatoms (like sulfur or selenium) redshifts the absorption maxima and alters the optical bandgap and quantum yields significantly. rsc.org
Determination of Quantum Yields for Substituted Benzo[h]quinolines
Exploration of Photochromism Phenomena in Benzo[h]quinoline-Containing Systems
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon light irradiation, is a property of significant interest for applications in optical switches and data storage. researchgate.net Certain benzo[h]quinoline derivatives have been shown to exhibit this phenomenon.
Specifically, benzo[h]quinolines incorporated into 1,3-diazabicyclo[3.1.0]hex-3-ene systems display photochromic behavior. researchgate.net Upon irradiation with UV light (e.g., 254 nm), these compounds undergo a transformation to a colored, open-ring isomer, which is observable through changes in their UV-Vis absorption spectra. researchgate.net This process has been demonstrated even in the crystalline state. researchgate.net A notable example is a derivative containing a 2-chlorobenzo[h]quinoline (B3188240) moiety, whose photochromic properties have been explicitly documented. researchgate.net
| Compound | Condition | Absorption Maxima (λmax, nm) | Citation |
|---|---|---|---|
| 2-Chloro-3-[6-(3-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl]-benzo[h]quinoline | Before UV Irradiation | 211, 280 | researchgate.net |
| After UV Irradiation | 211, 280, 379 | researchgate.net |
This light-induced isomerization highlights the potential to design benzo[h]quinoline-based molecular machines and smart materials where optical properties can be externally and reversibly controlled.
Prospects for Optoelectronic Applications, including Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The unique structural and electronic properties of the benzo[h]quinoline framework make it a compelling candidate for applications in materials science, particularly in the realm of optoelectronics. While direct experimental data on this compound for these applications are not extensively documented in publicly available research, a prospective analysis based on the known characteristics of parent compounds and the influence of halogen substitution allows for an informed projection of its potential. Benzo[h]quinoline and its derivatives are noted for their high thermal stability, electron-transporting capabilities, and luminescence, which are critical features for use in devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. chemrxiv.orgresearchgate.net
Prospects for Organic Light-Emitting Diodes (OLEDs)
The benzo[h]quinoline scaffold is a recognized structural motif in materials designed for OLEDs. mdpi.com Derivatives of benzo[f]quinoline (B1222042) and benzo[h]quinoline are explored for their fluorescent properties and potential use as emitters or host materials in these devices. mdpi.comresearchgate.net The ability of unmodified benzo[h]quinoline to act as a cyclometalating ligand for iridium(III), similar to the widely used 2-phenylpyridine, has been confirmed, leading to the synthesis of phosphorescent emitters. researchgate.net
The introduction of a chlorine atom at the 6-position of the benzo[h]quinoline structure is anticipated to significantly modulate its electronic and photophysical properties. Halogenation is a common strategy in the design of OLED materials to fine-tune emission wavelengths, improve thermal stability, and enhance charge carrier mobility. chemrxiv.orgresearchgate.net For instance, the synthesis of new blue-light-emitting diphenylquinoline derivatives containing chlorine and methoxy (B1213986) or methyl groups demonstrated that these compounds possess high thermal stability and strong blue emission, making them promising candidates for OLED applications. scirp.org
The chlorine atom, being electronegative, can influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This can lead to a shift in the emission color, potentially tuning it towards the blue region of the spectrum, which is highly sought after for display and lighting applications. scirp.org However, the "heavy atom effect" of chlorine can also promote intersystem crossing, which may enhance phosphorescence in metal-organic complexes but could also quench fluorescence in purely organic emitters. researchgate.net Studies on other chlorinated aromatic systems have shown that the degree and position of chlorination can have complex effects; in some cases, it improves electroluminescence brightness, while in others, it may reduce the photoluminescence quantum efficiency by introducing non-radiative decay pathways. chemrxiv.orgresearchgate.net
Based on related chlorinated quinoline systems, the prospective photophysical properties for this compound as an OLED material are outlined below.
Interactive Table: Prospective Photophysical Properties of this compound for OLEDs
This table presents hypothetical data based on typical values for related chlorinated aza-aromatic compounds and is intended for prospective analysis.
| Property | Projected Value/Range | Rationale/Implication |
| Absorption Max (λ_abs) | 330 - 370 nm | π-π* transitions of the aromatic system. scirp.org |
| Emission Max (λ_em) | 430 - 470 nm (Blue) | Potential as a blue-emitting material. scirp.org |
| Stokes Shift | 80 - 100 nm | Typical for rigid aromatic fluorophores. unito.it |
| Quantum Yield (Φ_F) | Variable (Potentially moderate) | The heavy atom effect of chlorine could quench fluorescence, but molecular design can mitigate this. researchgate.net |
| Thermal Stability (T_d) | > 250 °C | High thermal stability is a known characteristic of quinoline derivatives, crucial for device longevity. scirp.org |
Prospects for Solar Cells
Quinoline derivatives are increasingly investigated for use in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net In these devices, quinoline moieties can function as part of a dye's π-bridge or as an acceptor unit in a donor-acceptor architecture. researchgate.net
Therefore, this compound could be a valuable building block for synthesizing new donor or acceptor materials for OPVs. Its electron-withdrawing nature could help in tuning the material's energy levels to create a better match with other materials in the solar cell's active layer, thereby facilitating efficient charge separation and transport. In the context of DSSCs, a dye molecule based on this compound could potentially exhibit improved light-harvesting capabilities and favorable electrochemical properties for efficient electron injection into the semiconductor (e.g., TiO₂) and regeneration of the dye.
The projected parameters for a hypothetical solar cell utilizing a material based on this compound are summarized in the following table.
Interactive Table: Projected Performance of a Hypothetical Solar Cell Based on a this compound Derivative
This table is a prospective estimation based on performance data from related chlorinated and quinoline-based solar cell materials.
| Parameter | Projected Value/Range | Rationale/Implication |
| Open-Circuit Voltage (V_oc) | > 0.7 V | The electron-withdrawing chlorine atom can lower the HOMO level, leading to a higher V_oc. researchgate.net |
| Short-Circuit Current (J_sc) | 10 - 15 mA/cm² | Dependent on the overall molecular design, but the broad absorption of quinolines is favorable. researchgate.net |
| Fill Factor (FF) | 65 - 75 % | Improved charge transport and morphology due to molecular design can lead to high FF. researchgate.net |
| Power Conversion Efficiency (PCE) | 5 - 9 % | The combination of high V_oc and good J_sc could result in competitive efficiency. researchgate.netresearchgate.net |
Conclusion and Future Research Directions in 6 Chlorobenzo H Quinoline Chemistry
Addressing Current Synthetic and Mechanistic Challenges
A primary hurdle in the study of 6-Chlorobenzo[h]quinoline is the lack of established and optimized synthetic protocols. Future research must prioritize the development of efficient and regioselective methods for its synthesis.
Synthetic Strategies and Challenges: Classic quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide potential but challenging routes. The main difficulty lies in achieving specific regioselectivity. For example, a Skraup-type reaction starting with a chloro-substituted 1-naphthylamine (B1663977) could yield multiple isomers, making the isolation of pure this compound difficult and low-yielding. Mechanistic studies are required to understand the factors governing the cyclization and to control the reaction outcome.
A more targeted approach could involve the Vilsmeier-Haack reaction on N-(chloro-1-naphthyl)acetamide. While this method has been successfully used to produce 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) from N-(1-naphthyl)acetamide, its application to a chloro-substituted precursor needs to be explored to control the formation of the desired 6-chloro isomer. iucr.org Similarly, methods used to synthesize complex structures like 6-chloro-indeno[1,2-c]quinoline-11-ones demonstrate that incorporating a chlorine atom at the 6-position is feasible, though these multi-step sequences often require harsh conditions and may not be suitable for generating the parent scaffold in large quantities. nih.gov
Future Synthetic Goals:
Method Development: A key objective is to develop a robust, high-yield synthesis of this compound. This may involve modifying classical methods or designing novel cyclization strategies that offer superior regiocontrol.
Mechanistic Elucidation: Detailed mechanistic investigations, combining experimental kinetics and computational modeling, are needed to understand the transition states and intermediates in existing and new synthetic pathways. This knowledge will be crucial for optimizing reaction conditions to favor the formation of the 6-chloro isomer.
Direct Chlorination Studies: An alternative approach is the direct chlorination of the parent benzo[h]quinoline (B1196314). This presents a significant mechanistic challenge in controlling the site of electrophilic substitution on the electron-rich polycyclic system. Future work should focus on developing catalytic systems that can direct chlorination specifically to the C6 position.
Emerging Methodologies for Enhanced Functionalization and Scaffold Diversity
Once a reliable synthesis of this compound is established, the next frontier is its selective functionalization to create a library of novel derivatives. Modern synthetic chemistry, particularly transition-metal-catalyzed C-H activation, offers powerful tools for this purpose. nih.govrsc.org
C-H Functionalization: The benzo[h]quinoline scaffold has multiple C-H bonds available for functionalization. The presence of the nitrogen atom and the C6-chloro group will influence the reactivity of each position. Research on the parent benzo[h]quinoline has shown that C-H activation can be directed to various positions, including the challenging benzenoid ring. nih.govresearchgate.net For this compound, future studies should explore:
Site-Selectivity: Investigating how the interplay between the directing effect of the quinoline nitrogen and the electronic influence of the C6-chloro substituent governs the regioselectivity of C-H functionalization (e.g., arylation, alkylation, amination) at positions C2, C4, C7, and C10. rsc.org
Catalyst Screening: Developing bespoke catalytic systems (e.g., based on palladium, rhodium, cobalt, or manganese) that can selectively target specific C-H bonds on the this compound core. nih.govrsc.org
Late-Stage Modification: Applying these methodologies for the late-stage functionalization of complex molecules containing the this compound unit, which is a highly valuable strategy in drug discovery. vulcanchem.com
Scaffold Diversification: Beyond simple functionalization, emerging methodologies can be used to build entirely new heterocyclic systems onto the this compound framework.
Cascade Reactions: Designing one-pot, multi-component reactions that utilize this compound or its precursors to rapidly construct complex, fused polycyclic systems. researchgate.netnih.gov Recent work on other benzoquinolines has shown the power of annulation cascades to build novel architectures. nih.gov
Cross-Coupling Reactions: The chlorine atom at C6 serves as a synthetic handle for traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents. Future work should focus on optimizing these reactions for the specific steric and electronic environment of the this compound scaffold.
Expanding the Scope of Theoretical and Spectroscopic Investigations for Advanced Applications
A comprehensive understanding of the fundamental properties of this compound is essential to guide its application in materials and medicine. This requires a synergistic approach combining experimental spectroscopy with theoretical calculations.
Spectroscopic Characterization: A foundational research goal is the complete spectroscopic characterization of this compound. Currently, there is a lack of published experimental data.
Data Acquisition: Future work must include the meticulous recording and analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, HMQC, HMBC), Infrared (IR), and high-resolution mass spectrometry (HRMS) data. This will create a definitive reference for its identification.
Photophysical Properties: The benzo[h]quinoline core is known for its luminescence. Investigations into the absorption, emission, and quantum yield of this compound are needed to assess its potential as a component in organic light-emitting diodes (OLEDs) or fluorescent sensors.
Theoretical and Computational Studies: Density Functional Theory (DFT) has proven to be a powerful tool for predicting the properties of related quinoline systems. dergipark.org.trnih.govbendola.com Expanding these studies to this compound will be invaluable.
Property Prediction: DFT calculations can be employed to predict the molecule's optimized geometry, electronic structure (HOMO/LUMO energies), and spectroscopic parameters, which can then be correlated with experimental findings. dergipark.org.tr
Reactivity Mapping: Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis can predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical framework to rationalize and guide synthetic functionalization strategies.
Application-Oriented Modeling: In silico studies can be expanded to predict the utility of this compound derivatives. This includes molecular docking with biological targets (such as kinases or DNA) to guide the design of new therapeutic agents and modeling its properties within host materials for electronic applications. researchgate.netnih.gov
Table of Predicted Spectroscopic Data for Future Experimental Verification
| Property | Predicted Value / Key Features |
|---|---|
| Molecular Formula | C₁₃H₈ClN |
| Molecular Weight | 213.66 g/mol |
| ¹H NMR | Aromatic region signals expected between δ 7.5-9.5 ppm. Protons adjacent to the nitrogen (C2, C10) and the chlorine (C5, C7) would show distinct chemical shifts. |
| ¹³C NMR | Approximately 13 distinct signals expected in the aromatic region (δ 120-150 ppm). The carbon atom bearing the chlorine (C6) would be significantly affected. |
| IR Spectrum (cm⁻¹) | Characteristic peaks for C-H aromatic stretching (~3100-3000), C=C and C=N ring stretching (~1620-1450), and a strong C-Cl stretching band (~1100-1000). |
| Mass Spectrum | A molecular ion peak (M⁺) at m/z ≈ 213 and a characteristic isotopic peak (M+2) at m/z ≈ 215 with an intensity of ~33% of the M⁺ peak, confirming the presence of one chlorine atom. |
Q & A
Q. What are the common synthetic routes for 6-Chlorobenzo[h]quinoline, and how do reaction conditions influence yield?
The synthesis of this compound often involves halogenation at the C6 position of the quinoline scaffold. For example, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) under reflux conditions . Modifications to the quinoline core, such as introducing ferrocenyl groups, require coupling methodologies like acid-amine reactions or oxidative cyclization . Key variables affecting yield include temperature, catalyst choice, and solvent polarity. A comparative table of synthetic methods is provided below:
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct chlorination | POCl₃, reflux, 24h | 65-75 | |
| Ferrocenyl coupling | Acid-amine coupling, RT, 12h | 50-60 | |
| Oxidative cyclization | I₂, DMSO, 80°C, 6h | 70-80 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) is critical for verifying the chlorinated position: the C6 chlorine atom induces distinct deshielding in ¹H-NMR (e.g., δ 8.5–9.0 ppm for adjacent protons) . Infrared (IR) spectroscopy identifies C-Cl stretching vibrations at 550–600 cm⁻¹. Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (e.g., 213.66 g/mol for C₁₃H₈ClN) with isotopic patterns characteristic of chlorine .
Q. What are the foundational biological activities associated with this compound derivatives?
Quinoline derivatives exhibit antimicrobial, anticancer, and anti-Alzheimer’s properties. For example, 2-arylethenylquinoline derivatives show inhibition of acetylcholinesterase (AChE), a target in Alzheimer’s research . Structure-activity relationship (SAR) studies emphasize the role of the chloro substituent in enhancing lipophilicity and membrane permeability .
Q. How do researchers ensure purity and stability during storage of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. Storage in amber vials under inert gas (N₂ or Ar) at –20°C minimizes photodegradation and oxidation .
Q. What computational tools predict the physicochemical properties of this compound?
SwissADME and PASS Online estimate drug-likeness, bioavailability, and toxicity. For instance, the chloro substituent increases LogP (octanol-water partition coefficient), suggesting improved blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses should standardize data using tools like PRISMA guidelines. For example, conflicting cytotoxicity results may stem from variations in mitochondrial viability assays (MTT vs. resazurin) .
Q. What strategies optimize the regioselectivity of chlorination in benzo[h]quinoline synthesis?
Density Functional Theory (DFT) calculations predict electron density at potential chlorination sites. Experimental validation involves using directing groups (e.g., -NO₂ or -OMe) to steer electrophilic attack to the C6 position. Kinetic studies under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) can further refine selectivity .
Q. How do solvent effects influence the photophysical properties of this compound?
Solvatochromism studies in solvents of differing polarity (e.g., hexane vs. DMSO) reveal shifts in UV-Vis absorption maxima (λₘₐₓ). Time-dependent DFT (TD-DFT) simulations correlate these shifts with solvent dielectric constant, aiding in designing fluorescence-based probes .
Q. What methodologies validate the role of this compound in modulating enzyme kinetics?
Enzyme inhibition assays (e.g., AChE or cytochrome P450) use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms. Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation, while surface plasmon resonance (SPR) quantifies binding affinities .
Q. How can researchers design analogs of this compound with reduced toxicity?
Toxicity prediction tools like ProTox-II identify hazardous substructures (e.g., reactive chloro groups). Synthetic modifications, such as replacing chlorine with trifluoromethyl (-CF₃) or incorporating biodegradable linkers, mitigate hepatotoxicity. In vitro hepatocyte assays (e.g., CYP450 induction) validate safety profiles .
Key Guidelines for Methodological Rigor
- Data Contradiction Analysis : Use multivariate statistics (ANOVA, PCA) to isolate variables affecting biological outcomes .
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
